Macrosporine

Vue d'ensemble

Description

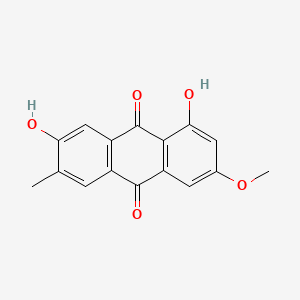

Macrosporin is a naturally occurring anthraquinone derivative with the chemical formula C16H12O5. It is primarily isolated from the marine fungus Phoma species. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties .

Applications De Recherche Scientifique

Macrosporin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying anthraquinone derivatives and their chemical properties.

Biology: Investigated for its antimicrobial and antifungal activities against various pathogens.

Medicine: Potential anticancer properties make it a candidate for drug development.

Industry: Used in the production of dyes and pigments due to its vibrant color.

Mécanisme D'action

Target of Action

Macrosporin is primarily known for its antifungal properties . It exhibits broad-spectrum antifungal activity against various fungi, including Fusarium oxysporum, Colletotrichum musae, F. graminearum, Penicillium italicum, and Colletotrichum gloeosporioides .

Mode of Action

It is known to interact with its targets, leading to changes that inhibit the growth of the fungi .

Biochemical Pathways

Macrosporin, along with other metabolic pigments of Alternaria porri, is formed through the octaketide pathways . Alterporriol A, another metabolite, is formed by the oxidative coupling of Macrosporin and Altersolanol A .

Pharmacokinetics

The in-silico drug-likeness and pharmacokinetics properties of macrosporin have been investigated, highlighting its potential as a drug lead scaffold .

Result of Action

The primary result of Macrosporin’s action is the inhibition of fungal growth. Its potent antifungal activity has been demonstrated in various studies . Notably, Macrosporin has shown significant inhibitory activity against Fusarium oxysporum, even better than the positive control carbendazim .

Analyse Biochimique

Biochemical Properties

Macrosporin plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been shown to interact with enzymes involved in oxidative processes. For instance, macrosporin can be ethylated with diazoethane to form monoethylether, which is then oxidized to produce phthalic acid derivatives . These interactions highlight the compound’s role in oxidative biochemical pathways.

Cellular Effects

Macrosporin has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that macrosporin can enhance intracellular oxidation and impair phagocytic activity in differentiated human macrophage cells . These effects suggest that macrosporin can modulate immune responses and oxidative stress within cells.

Molecular Mechanism

The molecular mechanism of macrosporin involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. Macrosporin’s structure allows it to interact with specific enzymes, leading to the formation of various derivatives through oxidation reactions . These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of macrosporin can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that macrosporin can be ethylated and oxidized to form stable derivatives . Long-term effects on cellular function have been observed, particularly in terms of its impact on oxidative stress and immune responses .

Dosage Effects in Animal Models

The effects of macrosporin vary with different dosages in animal models. Higher doses of macrosporin have been associated with increased oxidative stress and potential toxic effects. Lower doses may have beneficial effects on immune function and cellular metabolism . It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Macrosporin is involved in several metabolic pathways, including the octaketide pathway. This pathway leads to the formation of various anthraquinone derivatives, including macrosporin . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, macrosporin is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

Macrosporin’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is essential for its activity and function within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Macrosporin can be synthesized through various chemical reactions. One common method involves the ethylation of macrosporin with diazoethane to form monoethylether, which is then oxidized to produce 4-methyl-5-ethoxy phthalic acid . Another method includes the oxidation of monoethylether to yield 3,5-dimethoxy phthalic anhydride .

Industrial Production Methods

Industrial production of macrosporin typically involves the cultivation of the marine fungus Phoma species under controlled conditions. The fungus is grown in a nutrient-rich medium, and the compound is extracted using organic solvents. The extracted compound is then purified through various chromatographic techniques to obtain pure macrosporin .

Analyse Des Réactions Chimiques

Types of Reactions

Macrosporin undergoes several types of chemical reactions, including:

Oxidation: Macrosporin can be oxidized to form various derivatives, such as 3,5-dimethoxy phthalic anhydride.

Methylation: The compound can be methylated to produce monoethylether derivatives.

Substitution: Macrosporin can undergo substitution reactions to form glycosidic and sulphate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and other strong oxidizers.

Methylation: Diazoethane is commonly used for the ethylation of macrosporin.

Substitution: Various enzymes and chemical reagents are used to introduce glycosidic and sulphate groups.

Major Products Formed

3,5-Dimethoxy Phthalic Anhydride: Formed through oxidation reactions.

Monoethylether Derivatives: Produced through methylation reactions.

Glycosidic and Sulphate Derivatives: Formed through substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Methoxymacrosporin: A derivative of macrosporin with similar biological activities.

Tetrahydroaltersolanol B: Another anthraquinone derivative with antifungal properties.

Altersolanol L: Known for its antimicrobial and cytotoxic activities.

Ampelanol: Exhibits moderate antifungal activity.

Uniqueness of Macrosporin

Its unique chemical structure allows it to undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .

Propriétés

IUPAC Name |

1,7-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-10(6-12(7)17)16(20)14-11(15(9)19)4-8(21-2)5-13(14)18/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTPLNFTYJEAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176769 | |

| Record name | Macrosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22225-67-8 | |

| Record name | Macrosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macrosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Macrosporin?

A1: Macrosporin has a molecular formula of C16H12O5 and a molecular weight of 284 g/mol. [, , ]

Q2: What spectroscopic data is available for Macrosporin?

A2: Researchers have utilized ultraviolet (UV) and infrared (IR) spectroscopy to characterize Macrosporin. These techniques, along with elemental analysis and molecular weight determination, have confirmed its identity as a hydroxyanthraquinone derivative. [, ] Further structural elucidation was achieved through 1H and 13C nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q3: How is Macrosporin biosynthesized?

A3: Studies using labeled acetate precursors have shown that Macrosporin is biosynthesized through the polyketide pathway. Specifically, it arises from a single octaketide chain. [, , ]

Q4: Which fungal species are known to produce Macrosporin?

A4: Macrosporin has been isolated from various fungal species, including Macrosporium porri, Alternaria porri, Alternaria solani, Alternaria dauci, Stemphylium globuliferum, Stemphylium lycopersici, Dactylaria lutea, Penicillium sp., and an undetermined Cladosporium sp.. [, , , , , , , , ]

Q5: What is the significance of Macrosporin production in fungal taxonomy?

A5: The production of Macrosporin can be a useful chemotaxonomic marker, aiding in the classification and identification of certain fungal species, particularly within the genus Alternaria. [, ]

Q6: What are the known biological activities of Macrosporin?

A6: Macrosporin has demonstrated cytotoxic activity against specific cancer cell lines. [] Additionally, it has shown antibacterial activity against several bacterial strains. [] Research suggests its potential as a protein kinase inhibitor. [, ]

Q7: How does Macrosporin interact with Heat Shock Protein 90 (HSP90)?

A7: Molecular docking studies indicate that Macrosporin exhibits a good binding affinity for HSP90, a promising anticancer drug target. Molecular dynamics simulations further suggest a stable complex formation between Macrosporin and HSP90. []

Q8: What is the role of Macrosporin in plant diseases?

A8: Although not fully elucidated, some studies suggest a potential role of Macrosporin in the development of necrotic spots in plants infected by certain fungal pathogens. []

Q9: What analytical techniques are employed for the detection and quantification of Macrosporin?

A9: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and fluorescence detection (FLD), as well as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are commonly used for the analysis of Macrosporin. [, , , , ]

Q10: Is there any information on the toxicology and safety of Macrosporin?

A10: While Macrosporin has demonstrated some potentially beneficial bioactivities, detailed toxicological data, including information on long-term effects, is currently limited. Further research is needed to establish a comprehensive safety profile. []

Q11: What is known about the environmental impact and degradation of Macrosporin?

A11: Information on the ecotoxicological effects and degradation pathways of Macrosporin in the environment is scarce. Further research is required to assess its potential impact and develop mitigation strategies if needed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxopropyl]amino]-4-methoxy-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1222820.png)

![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)

![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)

![[acetyl-(6,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)amino] acetate](/img/structure/B1222841.png)